2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide
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Overview
Description
2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and phenylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves multi-step organic reactions The process begins with the nitration of a chlorobenzene derivative to introduce the nitro group This is followed by the formation of the benzamide core through an amide coupling reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Substitution of the chloro group with the nucleophile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenylpiperazine groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C24H21ClN4O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21ClN4O4/c25-21-16-18(29(32)33)10-11-19(21)23(30)26-22-9-5-4-8-20(22)24(31)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,26,30) |
InChI Key |
AUWSPIVINKAXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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